2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole
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Overview
Description
2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group and a methoxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole typically involves the reaction of 2-methoxy-5-methylphenylamine with bromine and a thiazole precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include substituted thiazoles, oxidized methoxy derivatives, and reduced thiazole derivatives .
Scientific Research Applications
2-Bromo-4-(2-methoxy-5-methylphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The
Properties
Molecular Formula |
C11H10BrNOS |
---|---|
Molecular Weight |
284.17 g/mol |
IUPAC Name |
2-bromo-4-(2-methoxy-5-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3 |
InChI Key |
XFBITZBMGANBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CSC(=N2)Br |
Origin of Product |
United States |
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